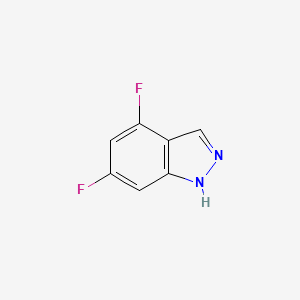

4,6-Difluoro-1H-indazole

概要

説明

“4,6-Difluoro-1H-indazole” is a chemical compound with the molecular formula C7H4F2N2 . It is a type of indazole, which is a bicyclic compound made up of a benzene ring and a pyrazole ring . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .

Synthesis Analysis

Indazoles can be synthesized through various methods. Recent strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . A new practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a total of 19 bonds, including 13 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 Pyrazole .

Chemical Reactions Analysis

The chemical reactions involving indazoles have been studied extensively. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .

Physical And Chemical Properties Analysis

The average mass of “this compound” is 154.117 Da, and its monoisotopic mass is 154.034256 Da .

科学的研究の応用

Supramolecular Structures of Perfluorinated 1H-Indazoles

Perfluorinated 1H-indazoles with varying lengths of linear perfluoroalkyl chains in the 3-position exhibit supramolecular structures dependent on the chain length. In the solid state, these structures range from catemers of order 3 to stacks of dimers, influencing the supramolecular organization and highlighting the potential of these molecules to act as ligands (Muñoz et al., 2014).

Structural Analysis of Fluorinated Indazoles

The study of NH-indazoles with varying fluorination and structural modifications revealed unique crystal formations, including the formation of hydrogen-bonded dimers and chiral space group formations. This research provides insight into the impact of fluorine substitution on the supramolecular structure of NH-indazoles (Teichert et al., 2007).

Antiproliferative Activity of 1H-Benzo[f]indazole-4,9-diones

Research on 1H-Benzo[f]indazole-4,9-dione derivatives conjugated with C-protected amino acids indicates promising antiproliferative activity in various cancer cell lines. This highlights the potential of these derivatives in developing novel anticancer agents (Molinari et al., 2015).

Methodologies for N-1-Difluoromethylation

A set of mild conditions for the N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate was described, providing a safer and more convenient alternative to existing approaches. This methodology has been extended to various indazole derivatives, opening up new possibilities for functionalization (Hong et al., 2020).

作用機序

Target of Action

4,6-Difluoro-1H-indazole is a type of indazole, a heterocyclic aromatic organic compound. Indazole-containing compounds have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . .

Mode of Action

Indazole derivatives are known to bind with high affinity to multiple receptors , which can lead to a variety of biological effects. The specific interactions of this compound with its targets would depend on the structure of the compound and the nature of the target proteins.

Biochemical Pathways

Indazole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indazole derivatives can affect a wide range of biochemical pathways.

Result of Action

Indazole derivatives are known to have various biological activities , suggesting that they can have a wide range of effects at the molecular and cellular levels.

Safety and Hazards

将来の方向性

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. They have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Therefore, the development of new synthetic approaches to indazoles and the exploration of their biological activities are promising directions for future research .

特性

IUPAC Name |

4,6-difluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIBUEIPYSZJAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646402 | |

| Record name | 4,6-Difluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885520-26-3 | |

| Record name | 4,6-Difluoro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Difluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

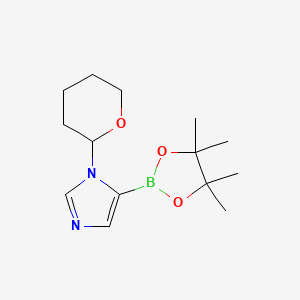

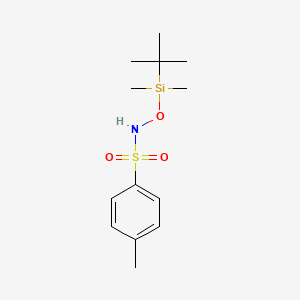

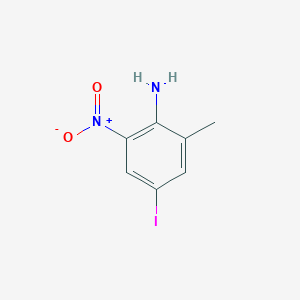

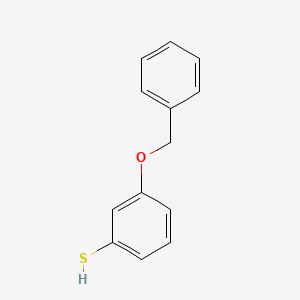

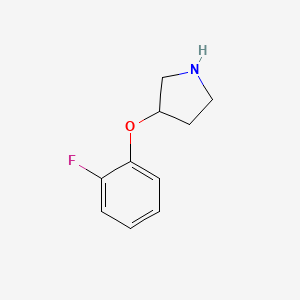

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

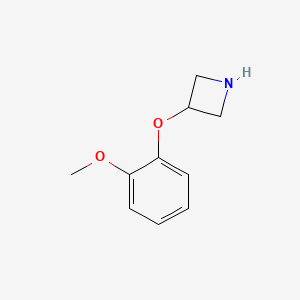

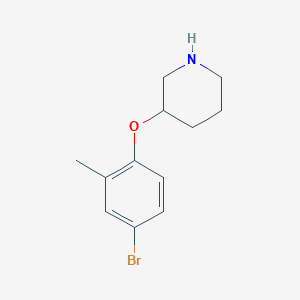

Feasible Synthetic Routes

Q & A

Q1: What makes the interaction between 4,6-difluoro-1H-indazole and 4,6-difluoro-1H,2H-indazolin-3-one unique in terms of proton transfer?

A1: The research paper highlights the formation of a neutral dimer between this compound and its tautomer, 4,6-difluoro-1H,2H-indazolin-3-one, linked by two hydrogen bonds []. This dimer exhibits an exceptionally fast intermolecular double proton transfer (ISSPT) in the solid state []. This process is facilitated by the specific arrangement of the hydrogen bonds and the electronic properties of the molecules involved, leading to a low energy barrier for proton transfer (approximately 20 kJ mol−1) [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Bromo-2-methylphenoxy)methyl]piperidine](/img/structure/B1326345.png)